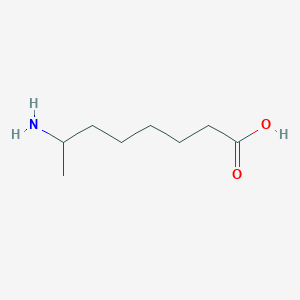
7-Aminooctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Aminooctanoic acid is an ω-amino fatty acid that is octanoic acid carrying an amino group at position 7. It is a medium-chain fatty acid with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol
準備方法
Synthetic Routes and Reaction Conditions: 7-Aminooctanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the amino acid .
Industrial Production Methods: Industrial production of amino acids, including this compound, often involves the reaction of halogenated carboxylic acid esters with a metal cyanate in the presence of an alcohol, followed by acidic saponification of the urethane carbonic acid formed . This method is efficient and scalable for large-scale production.
化学反応の分析
Types of Reactions: 7-Aminooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reductive amination can be performed using reducing agents like sodium borohydride.
Substitution: SN2 reactions with primary alkyl halides are common in the synthesis of amino acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
科学的研究の応用
7-Aminooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive compounds and in the study of reaction mechanisms.
Industry: this compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 7-aminooctanoic acid involves its incorporation into peptides and other molecules, where it can enhance their hydrophobicity and biological activity. The amino group allows for direct conjugation to peptides, improving their antimicrobial properties . The molecular targets and pathways involved include interactions with bacterial cell membranes, leading to increased permeability and cell death.
類似化合物との比較
- 8-Aminooctanoic acid
- 7-Aminoheptanoic acid
- 5-Aminopentanoic acid
Comparison: 7-Aminooctanoic acid is unique due to its specific position of the amino group on the seventh carbon of the octanoic acid chain. This positioning can influence its reactivity and the properties of the compounds it forms. Compared to 8-aminooctanoic acid, which has the amino group on the eighth carbon, this compound may exhibit different biological activities and chemical reactivity .
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
7-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-7(9)5-3-2-4-6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChIキー |
KMEQXYJELYYJGF-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)
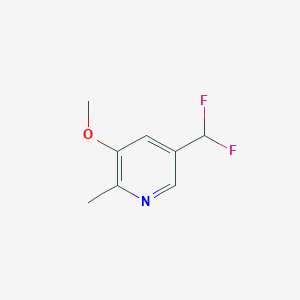
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
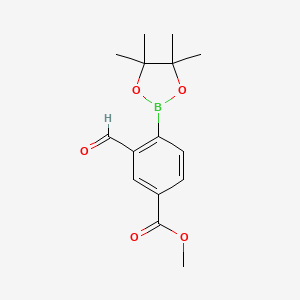

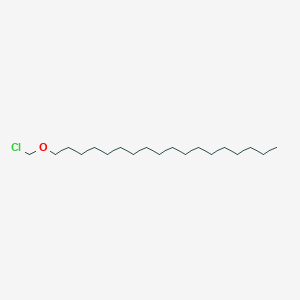
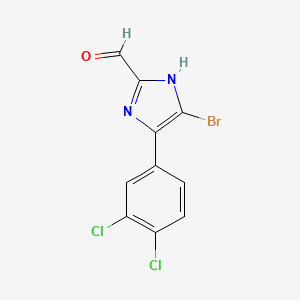
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
